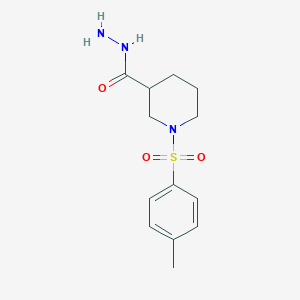

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

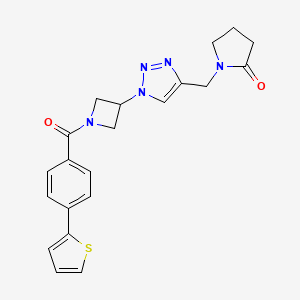

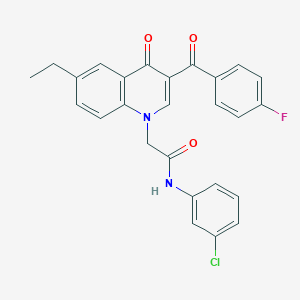

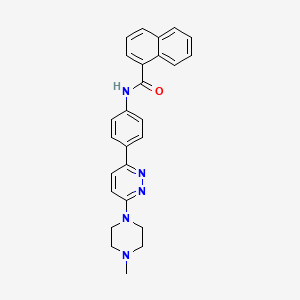

The compound "1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide" is a derivative of piperidine, which is a common structural motif in many chemical compounds with various biological activities. Piperidine derivatives are known for their applications in medicinal chemistry and as building blocks in organic synthesis. The presence of the sulfonyl group and the carbohydrazide moiety in the molecule suggests potential reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including nucleophilic substitution reactions. For instance, the reaction between a piperidinyl methyl 4-methylbenzenesulfonate and nucleophiles in the presence of anhydrous potassium carbonate can lead to a variety of products, as seen in the study of a related compound . The Dieckmann reaction has also been employed to prepare piperidinedione derivatives, which serve as intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been determined, revealing an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety via a sulfonyl group . Similar structural analyses can provide insights into the conformation and bonding patterns of "1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide".

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including those involving their sulfonyl and carbohydrazide groups. The reactivity of such compounds can be influenced by the presence of different substituents and reaction conditions. For example, radioiodination of benzylsulfonyl piperidine derivatives has been achieved through nucleophilic substitution reactions, indicating the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state arrangement and properties of these compounds . Additionally, the presence of functional groups like sulfonyl and carbohydrazide can affect the acidity, basicity, and overall reactivity of the molecule.

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

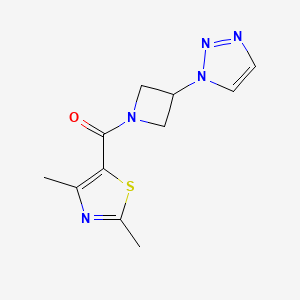

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide plays a role in the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. Research emphasizes the development of methods for synthesizing polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions. These compounds are significant for the discovery of functional molecules and pharmaceuticals, highlighting the versatility of aminobenzenesulfonamide derivatives in both organic synthesis and pharmaceutical development (Kyosuke Kaneda, 2020).

Nucleophilic Aromatic Substitution Reactions

The compound also finds application in nucleophilic aromatic substitution reactions. The reaction of piperidine with nitroarenes in benzene yields substituted piperidinobenzenes, providing insights into the reaction mechanisms involving the nitro group. This study contributes to the understanding of nucleophilic substitution and could inform the design of new synthetic routes for pharmaceuticals (F. Pietra & D. Vitali, 1972).

Synthesis of Spiropiperidines

Research into the synthesis of spiropiperidines, which are increasingly popular in drug discovery programs, benefits from the use of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide. These studies focus on constructing spiropiperidines by forming the spiro-ring on a preformed piperidine ring, contributing to the exploration of new areas of three-dimensional chemical space in medicinal chemistry (Samuel D Griggs, D. Tape, & P. Clarke, 2018).

Anti-mycobacterial Activity

The structural motif present in 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide is explored for its potential anti-mycobacterial properties. Piperazine derivatives, a category to which this compound is related, have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores the importance of such derivatives in the development of new anti-tuberculosis agents (P. Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

The therapeutic potential of piperazine derivatives, which includes compounds like 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, is extensively reviewed. These derivatives are essential in the rational design of drugs, exhibiting a wide range of therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. The versatility of the piperazine scaffold in drug discovery is emphasized, highlighting its role in developing new therapeutic agents (A. Rathi et al., 2016).

properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-10-4-6-12(7-5-10)20(18,19)16-8-2-3-11(9-16)13(17)15-14/h4-7,11H,2-3,8-9,14H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRINHNJRRGYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)